Ethyl isoxazole-3-carboxylate
Overview
Description
Ethyl isoxazole-3-carboxylate is a chemical compound that serves as a critical intermediate in the synthesis of various isoxazole derivatives. These derivatives have drawn significant attention due to their wide range of biological activities, including insecticidal and bactericidal properties.
Synthesis Analysis
The synthesis of ethyl isoxazole-3-carboxylate involves lateral lithiation, a process where the compound is selectively functionalized. For instance, ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate undergoes clean lithiation at the C-5 methyl group, facilitated by a directing group, leading to the formation of homologated methyl esters after deprotection (Zhou & Natale, 1998). This methodology offers a pathway to synthesize variously substituted isoxazole derivatives with high regiocontrol and efficiency.
Molecular Structure Analysis
The molecular structure of ethyl isoxazole-3-carboxylate derivatives has been extensively studied through spectroscopic methods, including NMR and X-ray diffraction. These studies reveal the compound's ability to adopt different conformations based on its substituents, which significantly influences its reactivity and physical properties.
Chemical Reactions and Properties
Ethyl isoxazole-3-carboxylate and its derivatives undergo a range of chemical reactions, including cycloaddition, N-acylation, and substitution reactions. These reactions are pivotal for the synthesis of diverse isoxazole-based compounds with potential biological activity. For example, the base-induced cycloaddition of ethyl isocyanoacetate to certain quinoxalines leads to the synthesis of substituted imidazo[1,5-a]quinoxalines, showcasing the compound's versatility in chemical synthesis (Sundaram et al., 2007).
Physical Properties Analysis
The physical properties of ethyl isoxazole-3-carboxylate derivatives, such as melting points, solubility, and crystalline forms, are influenced by their molecular structure and the nature of substituents. Polymorphism and solvate structures are common, reflecting the compound's ability to form intermolecular hydrogen bonding interactions with solvent molecules, which affect its stability and solubility.
Chemical Properties Analysis
Ethyl isoxazole-3-carboxylate derivatives exhibit a range of chemical properties, including regio- and chemoselectivity in their reactions. The presence of different functional groups on the isoxazole ring influences its reactivity, enabling the synthesis of a variety of biologically active molecules. The compound's chemical behavior is crucial for designing synthetic strategies for new drugs and agrochemicals.
- Lateral lithiation and synthesis methods: (Zhou & Natale, 1998).
- Cycloaddition reactions: (Sundaram et al., 2007).
Scientific Research Applications
Chemical Transformations :
- Zhou and Natale (1998) utilized lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate with 5,5-dimethyl-1,3-dioxanyl, facilitating the transformation of functionalized isoxazole AMPA analogs into homologated methyl esters (Zhou & Natale, 1998).
- A study by Moorthie et al. (2007) developed an efficient synthesis of 5-substituted isoxazole-4-carboxylic esters, important for biomimetic synthesis of α-cyclopiazonic acid (Moorthie et al., 2007).
Organic Synthesis Applications :
- Gorbunova and Suvorov (1978) synthesized 5-(3-indolyl)isoxazole-3-carboxylic acid from ethyl 5-(3-indolyl)isoxazole-3-carboxylate, allowing for various transformations in organic synthesis (Gorbunova & Suvorov, 1978).
- Doleschall and Seres (1988) developed a novel isoxazole-oxazole ring transformation, preparing t-4-amino-c-2-methyl-6-oxotetrahydropyran-r-3-carboxylic acid hydrochloride (Doleschall & Seres, 1988).
Synthetic Precursor Applications :
- Kislyi et al. (1994) identified ethyl 2-nitroacetoacetate as a synthetic precursor for ethoxycarbonylnitrile oxide and isoxazole- and isoxazoline-3-carboxylic acids, with high yields of up to 85-91% (Kislyi et al., 1994).
Pharmaceutical Research :
- Mao et al. (2010) synthesized novel mefloquine-isoxazole carboxylic esters showing excellent antituberculosis activity, suggesting potential as prodrugs for enhancing anti-TB potency (Mao et al., 2010).
- Li et al. (2020) found that 3-Aryl-4-arylamine methyl isoxazole derivatives show promising inhibitory effects against aphids and armyworms, indicating potential insecticidal and bactericidal applications (Li et al., 2020).
Peptide Synthesis :
- Woodward et al. (1966) presented a practical peptide synthesis using enol esters, with N-ethyl-5-phenylisoxazolium-3′-sulfonate as a peptide forming reagent (Woodward et al., 1966).
Future Directions
Isoxazole and its derivatives have significant applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . Therefore, the development of new eco-friendly synthetic strategies for isoxazole synthesis is of great importance . Future research may focus on improving the synthesis methods and exploring the potential applications of Ethyl isoxazole-3-carboxylate and its derivatives .
properties
IUPAC Name |
ethyl 1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-9-6(8)5-3-4-10-7-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXWKTOBQOSONL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434429 | |
Record name | ethyl isoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl isoxazole-3-carboxylate | |
CAS RN |
3209-70-9 | |
Record name | ethyl isoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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